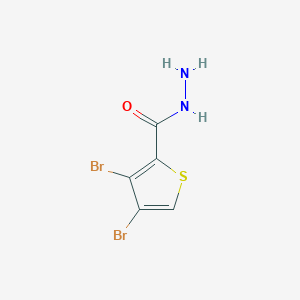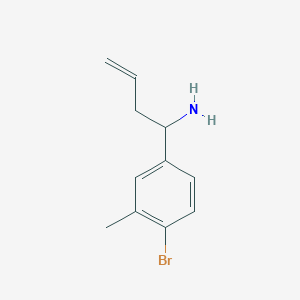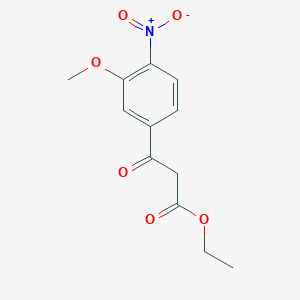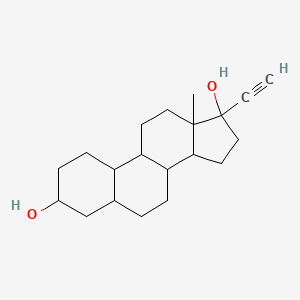
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a thiophene derivative with a complex structure that includes methoxy and methoxyethoxy groups. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials. They play a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices .
Biology and Medicine: Thiophene derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of new drugs and therapeutic agents .
Industry: In industry, thiophene derivatives are used as corrosion inhibitors, catalysts, and in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices like OLEDs and OPVs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carboxylic acid
- 3-Methoxythiophene-2-carboxylic acid
- 5-Methoxy-2-thiophenecarboxylic acid
- 3-Ethoxy-5-methoxy-2-thiophenecarboxylic acid
Uniqueness: 5-Methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Eigenschaften
Molekularformel |
C9H12O5S |
|---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O5S/c1-12-3-4-14-6-5-7(13-2)15-8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
IYJVYUBOHDFJBG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(SC(=C1)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12076548.png)

![L-Asparagine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-](/img/structure/B12076558.png)

![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![7-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B12076595.png)


![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)


